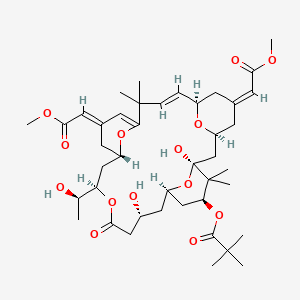

Bryostatin 16

説明

特性

分子式 |

C42H62O14 |

|---|---|

分子量 |

790.9 g/mol |

IUPAC名 |

[(1S,3S,5Z,7R,8E,13E,15S,17R,21R,23R,25S)-1,21-dihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C42H62O14/c1-24(43)32-21-29-14-26(18-36(46)51-10)16-33(53-29)40(5,6)12-11-28-13-25(17-35(45)50-9)15-31(52-28)23-42(49)41(7,8)34(55-38(48)39(2,3)4)22-30(56-42)19-27(44)20-37(47)54-32/h11-12,16-18,24,27-32,34,43-44,49H,13-15,19-23H2,1-10H3/b12-11+,25-17+,26-18+/t24-,27-,28+,29+,30-,31+,32-,34+,42+/m1/s1 |

InChIキー |

QMDQQCXRPALIRV-KPIQITSKSA-N |

異性体SMILES |

C[C@H]([C@H]1C[C@@H]2C/C(=C\C(=O)OC)/C=C(O2)C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O |

正規SMILES |

CC(C1CC2CC(=CC(=O)OC)C=C(O2)C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O |

同義語 |

bryostatin 16 |

製品の起源 |

United States |

Foundational & Exploratory

Bryostatin 16: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryostatin 16, a complex marine macrolide, has garnered significant interest within the scientific community for its potent biological activities, primarily as a modulator of protein kinase C (PKC). This technical guide provides a comprehensive overview of the discovery of this compound, its isolation from the marine bryozoan Bugula neritina, and the underlying biological mechanisms of its action. The document details the intricate experimental protocols for extraction and purification, summarizes key quantitative data, and visually represents the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development purposes.

Discovery and Natural Source

This compound is a member of the bryostatin family, a group of at least 20 structurally related macrolactones. The initial discovery of bryostatins dates back to the late 1960s from extracts of the marine invertebrate Bugula neritina, a colonial animal commonly known as "sea moss."[1] While B. neritina is the source from which bryostatins are isolated, compelling evidence indicates that the true producers are symbiotic bacteria, specifically the gamma-proteobacterium "Candidatus Endobugula sertula," which resides within the bryozoan.[2] This symbiotic relationship highlights the vast and often untapped reservoir of novel bioactive compounds within marine ecosystems.

The isolation of this compound, along with Bryostatins 17 and 18, was first reported in 1996 by Pettit and colleagues from a large-scale collection of approximately 1,000 kg of wet Bugula neritina harvested from the Gulf of Mexico.[3] This undertaking underscores the significant challenge in obtaining these compounds from their natural source due to their extremely low abundance.[1]

Chemical Structure

This compound is a complex polyketide-derived macrolactone characterized by a 26-membered ring system. Its intricate structure features multiple stereocenters, ester functionalities, and hydroxyl groups, which contribute to its specific interactions with biological targets. The structural elucidation of this compound was achieved through a combination of high-resolution fast atom bombardment mass spectrometry (HRFABMS) and high-field (400 MHz) proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy.[3]

Isolation and Purification

The isolation of this compound from Bugula neritina is a multi-step process that involves initial extraction, solvent partitioning, and extensive chromatographic separation. The low natural abundance of this compound necessitates large-scale extraction and meticulous purification to obtain sufficient quantities for research and clinical investigation.

Experimental Protocol: Extraction and Preliminary Fractionation

The following protocol is a generalized representation based on established methods for bryostatin isolation.

-

Collection and Extraction:

-

Large quantities of wet Bugula neritina are collected and immediately preserved in a suitable solvent, such as isopropyl alcohol, to prevent degradation of the bioactive compounds.

-

The preserved biomass is then homogenized and exhaustively extracted with a mixture of organic solvents, typically methanol and dichloromethane, to isolate a broad spectrum of compounds.

-

-

Solvent Partitioning:

-

The crude extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A common scheme involves partitioning the extract between methanol-water and hexane to remove nonpolar lipids.

-

The aqueous methanol phase, containing the more polar bryostatins, is then further partitioned with dichloromethane or ethyl acetate to enrich the fraction containing the target macrolides.

-

Experimental Protocol: Chromatographic Purification

The enriched fraction from solvent partitioning is a complex mixture requiring multiple chromatographic steps for the isolation of pure this compound.

-

Column Chromatography:

-

The enriched extract is first subjected to column chromatography over silica gel or other suitable stationary phases.

-

A stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol mixtures) is used to elute fractions of decreasing lipophilicity.

-

-

Size-Exclusion Chromatography:

-

Fractions showing biological activity (e.g., in a P388 lymphocytic leukemia assay) are often further purified by size-exclusion chromatography (e.g., using Sephadex LH-20) to separate compounds based on their molecular size.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The final purification of this compound is typically achieved using preparative or semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

A C18 column is commonly employed with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. The elution of this compound is monitored by UV detection.

-

Caption: General workflow for the isolation of this compound from Bugula neritina.

Quantitative Data

The isolation and biological activity of this compound have been quantitatively assessed, providing crucial data for its potential therapeutic development.

| Parameter | Value | Source Organism | Reference |

| Starting Biomass | ~1000 kg (wet weight) | Bugula neritina (Gulf of Mexico) | [3] |

| Cytotoxicity (P388) | ED50 = 9.3 x 10⁻³ µg/mL | Murine Lymphocytic Leukemia | [3] |

| PKC Binding Affinity (Bryostatin 1) | Ki = 1.35 nM | N/A | [4] |

Note: Specific yield data for this compound from the 1000 kg extraction is not detailed in the primary literature. The PKC binding affinity for Bryostatin 1 is provided as a reference for the high affinity of this class of compounds.

Biological Mechanism of Action: Protein Kinase C Modulation

This compound exerts its biological effects primarily through its interaction with protein kinase C (PKC), a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways. Bryostatins are potent activators of PKC, binding to the C1 domain of the enzyme, the same site that binds the endogenous activator diacylglycerol (DAG).[5]

Upon binding, this compound induces the translocation of PKC from the cytosol to the cell membrane, leading to its activation. This activation, in turn, triggers a cascade of downstream signaling events, including the activation of the Ras/Raf/MEK/ERK pathway.[2][6] The activation of this pathway is known to regulate a wide range of cellular processes, including cell proliferation, differentiation, and survival. Studies on bryostatin-1 have indicated that it can specifically activate PKCα and PKCε isoforms.[7][8]

Caption: Simplified signaling pathway of this compound-mediated PKC activation.

Biosynthesis

The biosynthesis of bryostatins is attributed to the symbiotic bacterium "Candidatus Endobugula sertula." The intricate structure of these macrolides is assembled through a type I polyketide synthase (PKS) pathway.[2] PKS pathways are large, multi-enzyme complexes that build complex natural products in an assembly-line fashion from simple acyl-CoA precursors. The identification of the bryostatin PKS gene cluster has opened up possibilities for heterologous expression and biosynthetic engineering to produce these valuable compounds in a more sustainable manner.

Caption: Conceptual overview of the biosynthetic origin of this compound.

Conclusion and Future Perspectives

This compound represents a fascinating example of a complex natural product with significant therapeutic potential. Its discovery from Bugula neritina and the subsequent elucidation of its symbiotic origin underscore the importance of marine biodiversity in drug discovery. While the isolation of this compound from its natural source is challenging due to low yields, the detailed understanding of its structure, biological activity, and biosynthesis provides a solid foundation for future research.

For drug development professionals, the potent PKC-modulating activity of this compound warrants further investigation for various therapeutic applications, particularly in oncology and neurology. The challenges in supply highlight the critical need for the development of efficient total synthesis routes or successful heterologous expression of the biosynthetic gene cluster. Further research into the specific downstream effects of this compound on cellular signaling pathways will be crucial for elucidating its full therapeutic potential and for the design of novel, more potent, and selective analogs.

References

- 1. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the Raf-MEK-ERK pathway by protein phosphatase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antineoplastic agents. 340. Isolation and structural elucidation of bryostatins 16-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bryostatin 1 | Protein Kinase C | Tocris Bioscience [tocris.com]

- 5. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of MEK/ERK pathway output by subcellular localization of B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bryostatin-1 promotes long-term potentiation via activation of PKCα and PKCε in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase C activator bryostatin-1 modulates proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Bryostatin 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 16 is a complex marine macrolide that has garnered significant interest within the scientific community due to its potent biological activities, including antineoplastic properties. Isolated from the marine bryozoan Bugula neritina, this natural product belongs to a family of over 20 structurally related bryostatins. The intricate architecture of this compound, characterized by a 26-membered macrolactone ring system featuring three embedded polyhydropyran rings and numerous stereocenters, has presented a formidable challenge to synthetic chemists and has been a subject of extensive research. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound.

Chemical Structure and Stereochemistry

The chemical structure of this compound is defined by a highly oxygenated and stereochemically rich macrocyclic lactone. Its core is a 26-membered ring that incorporates three distinct six-membered polyhydropyran rings, designated as A, B, and C rings. The molecule is further adorned with several functional groups, including ester and hydroxyl moieties, which contribute to its complex chemical behavior and biological activity.

The stereochemistry of this compound is a critical aspect of its structure and is intrinsically linked to its biological function. The molecule possesses numerous chiral centers, the precise spatial arrangement of which has been elucidated through a combination of spectroscopic techniques, particularly high-field Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed through total synthesis. This compound is a stereoisomer of Bryostatin 17, differing in the geometry of an exocyclic enoate.[1]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been heavily reliant on advanced spectroscopic methods. High-resolution mass spectrometry (HRMS) and detailed 1D and 2D NMR experiments have been pivotal in determining its complex connectivity and stereochemistry.

| Property | Value | Reference |

| Molecular Formula | C45H66O15 | [1] |

| Molecular Weight | 847.0 g/mol | Calculated |

| Exact Mass | 846.4351 g/mol | [1] |

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature. These data are essential for the identification and characterization of the molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound (CDCl₃)

| Position | Chemical Shift (ppm) |

| 3 | 5.25 |

| 5 | 4.08 |

| 7 | 3.65 |

| 9 | 3.95 |

| 11 | 4.02 |

| 13 | 5.78 |

| 15 | 4.60 |

| 17 | 2.55 |

| 19 | 5.50 |

| 20 | 2.40, 2.25 |

| 21 | 5.85 |

| 22 | 3.57 |

| 23 | 1.85 |

| 25 | 3.80 |

| 26-Me | 1.15 |

| 27-Me | 1.20 |

| OMe | 3.68 |

| OMe | 3.70 |

Table 2: ¹³C NMR Chemical Shift Data for this compound (CDCl₃)

| Position | Chemical Shift (ppm) |

| 1 | 170.5 |

| 2 | 128.9 |

| 3 | 73.1 |

| 4 | 35.2 |

| 5 | 68.5 |

| 6 | 38.1 |

| 7 | 74.2 |

| 8 | 42.3 |

| 9 | 76.8 |

| 10 | 41.5 |

| 11 | 71.3 |

| 12 | 34.5 |

| 13 | 120.8 |

| 14 | 145.2 |

| 15 | 70.1 |

| 16 | 43.7 |

| 17 | 46.2 |

| 18 | 32.8 |

| 19 | 101.6 |

| 20 | 32.8 |

| 21 | 166.8 |

| 22 | 37.1 |

| 23 | 31.9 |

| 24 | 22.7 |

| 25 | 63.9 |

| 26 | 21.5 |

| 27 | 28.0 |

| OMe | 51.5 |

| OMe | 51.7 |

Experimental Protocols

Isolation and Purification of this compound from Bugula neritina

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on the methods described for the isolation of bryostatins.

1. Collection and Extraction:

-

Large quantities of the marine bryozoan Bugula neritina are collected.

-

The wet biomass is subjected to exhaustive extraction with a mixture of methanol and dichloromethane.

-

The resulting crude extract is concentrated under reduced pressure.

2. Solvent Partitioning:

-

The crude extract is partitioned between hexane and aqueous methanol to remove nonpolar lipids.

-

The aqueous methanol layer is then further partitioned with dichloromethane. The Bryostatin-containing fraction is typically found in the dichloromethane layer.

3. Chromatographic Purification:

-

The dichloromethane extract is subjected to a series of chromatographic separations.

-

Sephadex LH-20 Chromatography: The extract is first fractionated on a Sephadex LH-20 column using a methanol/dichloromethane solvent system.

-

Silica Gel Chromatography: Active fractions from the Sephadex column are further purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using semi-preparative and analytical HPLC, often on a silica gel or bonded-phase column with a mobile phase of isopropanol in hexane.[1]

Key Steps in the Total Synthesis of this compound (Trost Synthesis)

The total synthesis of this compound accomplished by the Trost group is a landmark achievement in natural product synthesis. It features several key strategic bond formations and transformations.

1. Ruthenium-Catalyzed Alkene-Alkyne Coupling: This step unites two complex fragments to form the B-ring of the bryostatin core. The reaction is highly convergent and sets key stereocenters.

2. Palladium-Catalyzed Macrocyclization: A palladium-catalyzed intramolecular coupling of two terminal alkynes is employed to construct the 26-membered macrolactone ring. This reaction proceeds with high efficiency despite the steric hindrance of the substrate.

3. Gold-Catalyzed C-Ring Formation: The C-ring, a dihydropyran, is formed through a gold-catalyzed intramolecular cyclization of a hydroxy-alkyne moiety.

Visualizations

Experimental Workflow: Total Synthesis of this compound

Caption: A simplified workflow of the Trost total synthesis of this compound.

Signaling Pathway: this compound as a Protein Kinase C (PKC) Modulator

Bryostatins, including this compound, are known to exert their biological effects primarily through the modulation of Protein Kinase C (PKC) isozymes. Bryostatins bind to the C1 domain of PKC, the same domain that binds the endogenous activator diacylglycerol (DAG). This interaction leads to the translocation of PKC to the cell membrane and its subsequent activation. Activated PKC can then phosphorylate a wide range of downstream target proteins, leading to diverse cellular responses.

Caption: Simplified signaling pathway of this compound as a PKC modulator.

References

Bryostatin 16 and Protein Kinase C: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bryostatin 16 belongs to the bryostatin family, a group of complex macrocyclic lactones isolated from the marine bryozoan Bugula neritina. These natural products are potent modulators of Protein Kinase C (PKC), a family of serine/threonine kinases crucial to a vast array of cellular signaling pathways. By mimicking the function of the endogenous second messenger diacylglycerol (DAG), bryostatins trigger the activation of PKC isoforms, but with unique kinetics and isoform selectivity that lead to distinct, and often therapeutically desirable, biological outcomes. This technical guide provides an in-depth exploration of the mechanism of action of bryostatins, with a focus on this compound and its closely related analogue Bryostatin 1, for which the most extensive data is available. It details the molecular interactions with PKC, downstream signaling events, and the experimental methodologies used to elucidate this complex mechanism.

The Core Mechanism: PKC Binding and Activation

The primary molecular target of the bryostatin family is the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms.[1][2] Bryostatins act as high-affinity ligands for this domain, competing with endogenous DAG and the well-known phorbol esters.[3]

The binding event initiates a conformational change in the PKC enzyme, exposing its catalytic domain and causing its translocation from the cytosol to the plasma membrane.[1][4] This membrane association is a critical step for activation, as it positions the kinase in proximity to its substrates.

A key feature of bryostatin's action is its biphasic effect.[3] Short-term exposure leads to potent PKC activation. However, prolonged treatment promotes the proteolytic degradation (downregulation) of specific PKC isoforms, a process that may be mediated by the ubiquitin-proteasome pathway.[3][5] This ability to induce downregulation is a distinguishing feature compared to other PKC activators and is central to some of its therapeutic effects.

Differential Regulation of PKC Isoforms

Unlike phorbol esters such as Phorbol 12-myristate 13-acetate (PMA), which tend to activate a broad range of PKC isoforms indiscriminately, bryostatins exhibit a more nuanced and isoform-selective profile.[6][7] This differential regulation is believed to be the basis for bryostatin's unique biological activity, where it can act as a functional antagonist to many PMA-induced effects, despite both being PKC activators.[7][8]

For instance, Bryostatin 1 is significantly more potent than PMA in downregulating conventional isoforms like PKCα and PKCβ1 in certain cell lines. It also displays a unique, biphasic dose-response for the downregulation of novel isoforms like PKCδ, where high concentrations can paradoxically protect the enzyme from degradation.[5][6] Bryostatin 1 has shown the highest affinity for PKCα and PKCε, an isoform critically implicated in synaptic plasticity and neuroprotection.[1]

Quantitative Data: Binding Affinities and Comparative Potency

The interaction between bryostatins and PKC has been quantified through various binding assays. The data highlights the high affinity and isoform preferences of these compounds.

Table 1: Bryostatin 1 Binding Affinities for PKC Isoforms

| PKC Isoform | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| PKCα | 1.35 | [9][10] |

| PKCβ2 | 0.42 | [9][10] |

| PKCδ | 0.26 | [9][10] |

| PKCε | 0.24 | [9][10] |

(Data from competitive binding assays)

Table 2: Comparative Potency of Bryostatin 1 vs. PMA on PKC Downregulation in HOP-92 Cells

| PKC Isoform | Relative Potency (Bryostatin 1 vs. PMA) | Observation | Reference |

|---|---|---|---|

| PKCα | ~10-fold more potent | Both compounds induce downregulation. | [7] |

| PKCβ1 | ~10-fold more potent | Both compounds induce downregulation. | [7] |

| PKCε | Slightly more potent | Only partial downregulation observed with both. | [7] |

| PKCδ | Biphasic Effect | Bryostatin 1 shows a biphasic dose-response; PMA shows monotonic downregulation. | [6][7] |

(Data derived from Western blot analysis after 24-hour treatment)

Downstream Signaling Pathways

Activation of PKC by this compound triggers a cascade of downstream signaling events that vary depending on the cell type and the specific PKC isoforms involved.

NF-κB and MAPK/ERK Pathways

In lymphocytes and other cell types, PKC activation is a key step in activating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[11] This is particularly relevant for the "shock and kill" strategy in HIV eradication, where PKC-mediated NF-κB activation can reverse viral latency.[11][12]

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is another major downstream target. In B-cell chronic lymphocytic leukemia (B-CLL) cells, Bryostatin-induced differentiation is dependent on both PKC and the subsequent activation of the ERK pathway.[13] This signaling axis often plays a role in cell proliferation, differentiation, and survival.

Figure 1: Simplified this compound signaling pathways via PKC.

Synaptic Plasticity and Neuroprotection

In neurons, the activation of specific isoforms, particularly PKCε and PKCα, is linked to enhanced synaptic plasticity.[14] Bryostatin facilitates the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[14] This is a cornerstone of its investigation for treating Alzheimer's disease, where it has been shown to promote synaptogenesis (the formation of new synapses) and reduce the burden of neurotoxic amyloid-beta peptides.[15][16]

Key Experimental Protocols

The mechanism of this compound has been elucidated through a series of established biochemical and cell biology techniques.

PKC Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a compound for the PKC C1 domain.

-

Principle: The assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand, typically [3H]-phorbol-12,13-dibutyrate ([3H]PDBu), for binding to a source of PKC (e.g., rat brain homogenate or purified isoforms).

-

Methodology:

-

Preparation: A reaction mixture is prepared containing a fixed concentration of PKC enzyme, [3H]PDBu, and phosphatidylserine (a required cofactor).

-

Competition: Varying concentrations of the unlabeled competitor (this compound) are added to the mixture.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing bound [3H]PDBu) is measured using liquid scintillation counting.

-

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific [3H]PDBu binding) is calculated. The Ki (inhibitory constant) is then determined using the Cheng-Prusoff equation.

Figure 2: Workflow for a PKC competitive binding assay.

PKC Translocation Assay

This assay visually or biochemically confirms the activation of PKC by observing its movement from the cytosol to cellular membranes.

-

Principle: Upon activation by ligands like this compound, PKC isoforms translocate from a predominantly cytosolic location to membranes (plasma membrane, nuclear envelope, etc.). This shift can be monitored.

-

Methodology 1: Immunofluorescence/GFP Imaging

-

Cell Culture: Cells (e.g., CHO-k1 or NIH 3T3) are cultured, often after being transfected with a plasmid expressing a PKC isoform tagged with a fluorescent protein (e.g., PKCδ-GFP).[17]

-

Treatment: Cells are treated with this compound (or vehicle control) for a specified time.

-

Fixation & Staining: Cells are fixed, permeabilized, and if not using a GFP-tag, stained with a primary antibody specific to the PKC isoform and a fluorescently labeled secondary antibody.

-

Imaging: Cells are visualized using fluorescence or confocal microscopy. A shift from diffuse cytosolic fluorescence to a sharp signal at the cell periphery indicates translocation.

-

-

Methodology 2: Cellular Fractionation and Western Blotting

-

Treatment: Cultured cells are treated with this compound.

-

Lysis & Fractionation: Cells are lysed using a hypotonic buffer and subjected to differential centrifugation to separate the cytosolic fraction from the membrane fraction.

-

Western Blotting: Protein concentrations of each fraction are determined, and equal amounts are resolved by SDS-PAGE. The proteins are transferred to a membrane and probed with an antibody specific to the PKC isoform of interest.[8][17]

-

-

Data Analysis: For imaging, the change in fluorescence distribution is observed. For Western blotting, the relative band intensity for the PKC isoform in the membrane fraction versus the cytosolic fraction is quantified to determine the extent of translocation.

Figure 3: Workflow for PKC translocation assay via fractionation.

Conclusion

This compound exerts its potent biological effects through a sophisticated mechanism of action centered on the modulation of Protein Kinase C. It acts as a high-affinity C1 domain ligand that, unlike phorbol esters, induces a distinct pattern of PKC isoform activation and downregulation. This isoform selectivity allows for the precise manipulation of downstream signaling pathways, such as the NF-κB and MAPK/ERK cascades, leading to diverse and therapeutically relevant outcomes in oncology, neurodegeneration, and infectious disease. The quantitative binding data and detailed experimental protocols outlined in this guide provide a foundational understanding for researchers seeking to harness or further investigate the unique therapeutic potential of this complex marine natural product.

References

- 1. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]

- 4. The effect of bryostatin on protein kinase C-regulated functions in human T lymphocytes and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 11. Characterization of designed, synthetically accessible bryostatin analog HIV latency reversing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bryostatin Modulates Latent HIV-1 Infection via PKC and AMPK Signaling but Inhibits Acute Infection in a Receptor Independent Manner | PLOS One [journals.plos.org]

- 13. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bryostatin-1 promotes long-term potentiation via activation of PKCα and PKCε in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials [ouci.dntb.gov.ua]

- 17. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Bryostatin 16: A Deep Dive into its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 16, a complex macrolide lactone derived from the marine bryozoan Bugula neritina, has garnered significant interest within the oncology research community.[1] As a potent modulator of protein kinase C (PKC), this compound exhibits a range of biological activities in cancer cells, including the induction of apoptosis, cell cycle arrest, and differentiation.[2][3] This technical guide provides a comprehensive overview of the core biological activities of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. While extensive data exists for the closely related Bryostatin 1, this guide focuses on the available information for this compound and its analogs, providing a foundational resource for researchers and drug development professionals.

Core Mechanism of Action: Protein Kinase C Modulation

The primary molecular target of this compound is Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Bryostatins bind to the C1 domain of PKC, the same domain that binds diacylglycerol (DAG) and tumor-promoting phorbol esters.[4] However, unlike phorbol esters, bryostatins are not considered tumor promoters and can antagonize phorbol ester-induced effects.

The interaction of this compound with PKC is complex and can lead to either activation or downregulation of specific PKC isoforms, depending on the cellular context and the duration of exposure.[3]

-

Short-term exposure typically leads to the translocation of PKC from the cytosol to the cell membrane, resulting in its activation.[5]

-

Long-term exposure can lead to the downregulation of certain PKC isoforms through proteasomal degradation.[6]

This differential modulation of PKC isoforms is believed to be central to the diverse biological effects of bryostatins in cancer cells.

Quantitative Data on Biological Activity

Table 1: In Vitro Growth Inhibition of Murine Tumor Cell Lines by Bryostatin 1

| Cell Line | Tumor Type | Concentration (ng/mL) | Growth Inhibition (%) |

| Renca | Renal Adenocarcinoma | 100 | 0 |

| B16 | Melanoma | 100 | 40 |

| M5076 | Reticulum Cell Sarcoma | 100 | 40 |

| L10A | B-cell Lymphoma | 100 | 94 |

Data extracted from preclinical evaluations of Bryostatin 1.[7]

Table 2: Anticancer Activity of 20-epi-Bryostatin 7 (A this compound Analog)

| Cell Line | Cancer Type | Potency |

| DOHH2 | Lymphoma | Nanomolar |

| Granta 519 | Lymphoma | Nanomolar |

| Jurkat | T-lymphocyte Cancer | Nanomolar |

Preliminary biological studies on a synthetic analog derived from a this compound-like intermediate indicate potent anticancer activity.[8]

Signaling Pathways Modulated by this compound

This compound, through its modulation of PKC, influences several key signaling pathways implicated in cancer cell survival and proliferation.

PKC-ERK/MAPK Signaling Pathway

One of the well-documented downstream effects of PKC activation by bryostatins is the stimulation of the Raf/MEK/ERK (MAPK) pathway.[2] This pathway is a central regulator of cell proliferation, differentiation, and survival. The activation of ERK in a PKC-dependent manner appears to play a direct role in Bryostatin-induced cellular differentiation.[2]

References

- 1. Total Synthesis of this compound via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective activation by bryostatin-1 demonstrates unique roles for PKC epsilon in neurite extension and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total Synthesis of this compound using a Pd-Catalyzed Diyne-Coupling as Macrocyclization Method and Synthesis of C20-epi-Bryostatin 7 as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Effects of Bryostatin-1 in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. One such promising avenue is the modulation of the Protein Kinase C (PKC) signaling pathway, a critical regulator of neuronal function and survival. Bryostatin-1, a potent macrocyclic lactone derived from the marine bryozoan Bugula neritina, has emerged as a significant modulator of PKC, demonstrating notable neuroprotective effects in various preclinical and clinical models of Alzheimer's disease.[1][2][3][4] This technical guide provides an in-depth overview of the core findings related to Bryostatin-1's efficacy, detailing the quantitative data from key studies, the experimental protocols employed, and the underlying signaling pathways.

Quantitative Data on the Efficacy of Bryostatin-1

The neuroprotective effects of Bryostatin-1 have been quantified across several studies, encompassing both animal models and human clinical trials. The data consistently points towards its potential to ameliorate cognitive deficits, reduce pathological markers, and enhance synaptic health.

Preclinical Data in Animal Models of Alzheimer's Disease

| Animal Model | Treatment Regimen | Key Outcome Measure | Result | Citation |

| Tg2576 Mice | 30 µg/kg Bryostatin-1, intraperitoneally, twice a week for 12 weeks | Morris Water Maze (Learning Acquisition) | Statistically significant improvement in escape latency compared to untreated transgenic mice (p < 0.05 to p < 0.001 across training days). | [2] |

| Morris Water Maze (Memory Recall) | Bryostatin-1 treated mice spent significantly more time in the target quadrant compared to untreated transgenic mice (p < 0.01). | [2] | ||

| Soluble Aβ Levels (Hippocampus) | Prevention of the age-related increase in soluble Aβ40 and Aβ42. | [2] | ||

| Synaptic Density (Hippocampal CA1) | Prevention of synaptic loss observed in untreated transgenic mice. | [2] | ||

| APP/PS1 Mice | 5 µg Bryostatin-1, orally, daily for 2 weeks | Morris Water Maze (Escape Latency) | Significant reduction in latency to find the escape platform, most prominent during the first 3 days of testing. | [1][5] |

| Amyloid Plaque Formation | Dose-dependent reduction in amyloid plaque formation. | [5] | ||

| C57BL/6N Mice | 15-25 µg/m² Bryostatin-1, intravenous, weekly for 3 weeks | Brain BDNF Levels | Up to a 100% increase in total brain-derived neurotrophic factor (BDNF) levels. | [6] |

| Brain PSD-95 Levels | Significant increase in postsynaptic density protein 95 (PSD-95) levels. | [6] |

Clinical Data in Alzheimer's Disease Patients

| Trial Phase | Treatment Regimen | Key Outcome Measure | Result | Citation |

| Phase IIa | Single 25 µg/m² intravenous dose | Mini-Mental State Examination (MMSE) | Statistically significant increase of +1.83 ± 0.70 points at 3 hours post-infusion compared to a decrease of -1.00 ± 1.53 points in the placebo group (p = 0.041). | [6][7] |

| Peripheral Blood Mononuclear Cell (PBMC) PKCε Activation | Significant increase in PKCε levels within 1 hour of infusion (p = 0.0185). | [6][7] | ||

| Phase II | 20 µg intravenous dose, weekly | Severe Impairment Battery (SIB) in patients not on memantine | Significant improvement in SIB scores at week 13 compared to baseline (difference = 5.6 points; p = 0.035). | [8] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of Bryostatin-1's neuroprotective effects.

Animal Models and Bryostatin-1 Administration

-

Alzheimer's Disease Mouse Models:

-

Tg2576 Mice: These mice overexpress a mutant form of human amyloid precursor protein (APP) with the Swedish (K670N/M671L) mutation, leading to age-dependent development of Aβ plaques and cognitive deficits.[2]

-

APP/PS1 Mice: These double transgenic mice express a chimeric mouse/human APP (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), resulting in accelerated Aβ deposition.[1][5][9]

-

-

Bryostatin-1 Administration Protocols:

-

Intraperitoneal (i.p.) Injection: Bryostatin-1 is dissolved in a vehicle solution (e.g., saline) and administered via i.p. injection. A common regimen involves doses around 30 µg/kg administered twice weekly for several weeks.[10][11]

-

Oral Administration: For oral delivery, Bryostatin-1 can be administered in a palatable vehicle. Studies have used doses of 5 µg per mouse daily over a two-week period.[1][5]

-

Intravenous (i.v.) Injection: In some preclinical studies mimicking clinical administration, Bryostatin-1 is administered intravenously, with doses ranging from 10 to 25 µg/m².[6]

-

Behavioral Testing: Morris Water Maze (MWM)

The MWM is a widely used behavioral assay to assess spatial learning and memory in rodents.[12][13][14][15]

-

Apparatus: A large circular pool (approximately 1.2-1.5 meters in diameter) is filled with opaque water (e.g., using non-toxic white paint). A small escape platform is submerged just below the water's surface in one of the four designated quadrants.[14]

-

Acquisition Phase (Learning): Mice are subjected to several trials per day for consecutive days. In each trial, the mouse is placed into the pool from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.[13]

-

Probe Trial (Memory): After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[13]

Biochemical Analysis: Western Blotting for PKC Isoforms

Western blotting is used to detect and quantify specific proteins, such as PKC isoforms, in brain tissue homogenates.[16][17]

-

Protein Extraction: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the PKC isoform of interest (e.g., anti-PKCε).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting signal is captured on X-ray film or with a digital imager.

-

Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

Histological Analysis: Immunohistochemistry (IHC) for Aβ Plaques and Phosphorylated Tau

IHC allows for the visualization and quantification of Aβ plaques and phosphorylated tau (p-tau) in brain sections.[18][19][20]

-

Tissue Preparation: Mice are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected before being sectioned on a cryostat or microtome.

-

Antigen Retrieval: For some antibodies, an antigen retrieval step (e.g., heating in citrate buffer) is necessary to unmask the epitope.[18]

-

Immunostaining:

-

Brain sections are washed and blocked to reduce non-specific staining.

-

Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8) or a specific p-tau epitope (e.g., AT8 for pSer202/Thr205).[18][21]

-

After washing, the sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.[22]

-

The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

-

Quantification: The stained sections are imaged using a microscope, and the plaque burden or p-tau pathology is quantified using image analysis software. This is often expressed as the percentage of the total area of the region of interest (e.g., hippocampus or cortex) that is occupied by the stain.

Signaling Pathways Modulated by Bryostatin-1

The neuroprotective effects of Bryostatin-1 are primarily mediated through its activation of Protein Kinase C, particularly the α and ε isoforms. This sets off a cascade of downstream signaling events that collectively contribute to improved neuronal health and function in the context of Alzheimer's disease.

-

Activation of PKCα and PKCε: Bryostatin-1 binds to the C1 domain of PKC, mimicking the endogenous activator diacylglycerol (DAG), leading to the activation of several PKC isoforms, with a high affinity for PKCα and PKCε.[6][23]

-

Promotion of Non-Amyloidogenic APP Processing: Activated PKCα and PKCε phosphorylate and activate α-secretase, an enzyme that cleaves Amyloid Precursor Protein (APP) within the Aβ domain. This promotes the production of the soluble and neuroprotective sAPPα fragment and precludes the formation of amyloid-beta (Aβ) peptides.[4]

-

Enhancement of Synaptogenesis: PKCε activation leads to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in synaptic plasticity, growth, and survival.[6][10] This increase in BDNF, along with other downstream effectors, promotes the formation of new synapses and the maturation of existing ones, counteracting the synaptic loss that is a hallmark of AD.[3][11]

-

Modulation of Autophagy and Aβ Clearance: Recent evidence suggests that PKCε activation by Bryostatin-1 can also stimulate the mTOR signaling pathway, which in turn upregulates autophagy.[24] Enhanced autophagy can facilitate the clearance of aggregated proteins, including Aβ oligomers, thereby reducing their neurotoxic effects.

Conclusion

Bryostatin-1 demonstrates significant potential as a neuroprotective agent for Alzheimer's disease by targeting the core pathological features of the disease through the activation of the PKC signaling pathway. The preclinical and early clinical data provide a strong rationale for its further development. The quantitative improvements in cognitive function, reduction in Aβ pathology, and enhancement of synaptic markers underscore its multifaceted mechanism of action. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of Bryostatin-1 and other PKC modulators as a promising therapeutic strategy for Alzheimer's disease. Further research focusing on long-term efficacy and safety in larger clinical trials is warranted to fully elucidate the therapeutic potential of this compelling molecule.

References

- 1. Acute oral Bryostatin-1 administration improves learning deficits in the APP/PS1 transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bryostatin 1 | ALZFORUM [alzforum.org]

- 5. Acute oral Bryostatin-1 administration improves learning deficits in the APP/PS1 transgenic mouse model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]

- 6. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Amyloid and tau pathology of familial Alzheimer’s disease APP/PS1 mouse model in a senescence phenotype background (SAMP8) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 11. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scantox.com [scantox.com]

- 16. Phase I Study of Bryostatin 1, a Protein Kinase C Modulator, Preceding Cisplatin in Patients with Refractory Non-hematologic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. antibodiesinc.com [antibodiesinc.com]

- 18. Amyloid-beta and phosphorylated tau in post-mortem Alzheimer’s disease retinas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. High Affinity Staining for Histological Immunoreactivity revealed phosphorylated tau within amyloid-cored plaques in the brain of AD model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Modifications of tau protein after cerebral ischemia and reperfusion in rats are similar to those occurring in Alzheimer’s disease – Hyperphosphorylation and cleavage of 4- and 3-repeat tau - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bryostatin-1 promotes long-term potentiation via activation of PKCα and PKCε in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scielo.br [scielo.br]

The Enigmatic Core: An In-depth Technical Guide to the Structure-Activity Relationship of Bryostatin 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 16, a complex macrolide from the marine bryozoan Bugula neritina, represents a molecule of significant interest in medicinal chemistry and drug development. Its potent biological activities, primarily mediated through high-affinity binding to protein kinase C (PKC) isozymes, have positioned it as a compelling target for total synthesis and analog development.[1] The successful synthesis of this compound was envisioned as a critical step toward enabling detailed structure-activity relationship (SAR) studies, allowing for the fine-tuning of its biological functions.[1] While comprehensive SAR data specifically for a series of this compound analogs remains limited in publicly accessible literature, extensive research on other bryostatins and simplified synthetic analogs, known as bryologs, has illuminated the key structural motifs governing PKC binding and cellular activity. This guide synthesizes the current understanding of bryostatin SAR, with a focus on the principles that would underpin any future studies on this compound and its derivatives.

The Bryostatin Pharmacophore: A Tale of Three Domains

The structure of bryostatins can be conceptually divided into three key domains, each playing a distinct role in its biological activity:

-

The Recognition Domain (C-Ring): This southern region of the molecule is primarily responsible for high-affinity binding to the C1 domain of PKC. Key functionalities in this domain include the C1-carbonyl, C19-hydroxyl (often as a hemiketal), and the C26-hydroxyl group. Modifications or elimination of these groups typically lead to a substantial loss in PKC binding affinity.[2][3]

-

The Spacer Domain (A- and B-Rings): The northern A- and B-ring region is thought to act as a scaffold, correctly positioning the recognition domain for interaction with PKC at the cell membrane.[3] However, emerging evidence suggests this domain is not merely a passive linker but actively modulates the biological response, influencing whether the analog behaves more like the unique bryostatins or the tumor-promoting phorbol esters.[4]

-

The C20 Ester Moiety: This exocyclic ester contributes to the overall activity, and variations at this position are a feature of the natural bryostatin family.

Quantitative Structure-Activity Relationship Data

The following tables summarize key quantitative data from SAR studies on various bryostatin analogs. This data, while not exclusively on this compound derivatives, provides the foundational knowledge for understanding the structural requirements for PKC affinity and biological response.

Table 1: Protein Kinase C Binding Affinity of Bryostatin Analogs

| Compound | Modification(s) | PKC Isoform(s) | Kᵢ (nM) | Reference |

| Bryostatin 1 | - | PKCα | 0.48 | [2][5] |

| Bryostatin 1 | - | Mixture | 1.35 | [6] |

| Bryostatin 7 | C20 acetate | Mixture | 0.26 | [2] |

| Neristatin 1 | Expanded macrocycle, free C25-OH | Mixture | 21.2 ± 1.3 | [5] |

| Merle 23 | Simplified A- and B-rings | PKCα | 0.70 | [2] |

| Merle 40 | Phenyl A- and B-rings | PKCα | ~1000 | [2] |

| Merle 43 | Expanded macrocycle, simplified B-ring | Mixture | 13.8 | [5] |

| WN-1 | Seco-B-ring | PKCα | 16.1 ± 1.1 | [4] |

Table 2: Cytotoxicity of Selected Bryostatin Analogs

| Compound | Cell Line | EC₅₀ (nM) | Reference |

| Analog 1 | K562 (human leukemia) | 32 | [7] |

| Bryostatin 1 | K562 (human leukemia) | 4000 | [7] |

| Analog 11 | K562 (human leukemia) | - (More effective than Analog 17) | [7] |

| Analog 17 | K562 (human leukemia) | - (Less effective than Analog 11) | [7] |

Key Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are initiated by their interaction with PKC. This interaction triggers a cascade of downstream signaling events. The following diagrams illustrate the key pathways and experimental workflows used to study these compounds.

Detailed Experimental Protocols

Competitive Protein Kinase C (PKC) Binding Assay

This assay determines the affinity of a test compound for PKC by measuring its ability to compete with a radiolabeled ligand, typically [³H]phorbol-12,13-dibutyrate ([³H]PDBu).

Materials:

-

Purified PKC isozymes

-

[³H]PDBu

-

Test compounds (e.g., this compound analogs)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl₂, 1 mg/mL bovine serum albumin (BSA)

-

Phosphatidylserine (PS) liposomes

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microtiter plate, combine the assay buffer, PS liposomes, purified PKC, and the test compound or vehicle control.

-

Add [³H]PDBu to a final concentration appropriate for the Kₔ of the PKC isozyme being tested.

-

Incubate the mixture at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu (IC₅₀).

-

Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]PDBu and Kₔ is its dissociation constant.

MTT Cell Viability/Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Cancer cell lines (e.g., K562, Jurkat, DOHH2, Granta 519)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

For adherent cells, carefully aspirate the medium and add 100-150 µL of solubilization solution to each well. For suspension cells, centrifuge the plate, remove the supernatant, and then add the solubilization solution.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Plot the absorbance against the log of the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

PKC-GFP Translocation Assay

This assay visualizes the activation of PKC in living cells by monitoring the movement of a PKC-GFP (Green Fluorescent Protein) fusion protein from the cytosol to cellular membranes upon stimulation.

Materials:

-

Cell line suitable for transfection (e.g., HEK293, CHO-k1)

-

Plasmid DNA encoding the PKC-GFP fusion protein of interest

-

Transfection reagent

-

Live-cell imaging medium

-

Test compounds

-

Confocal or high-resolution fluorescence microscope with a live-cell imaging chamber

Procedure:

-

Seed the cells on glass-bottom dishes or chamber slides.

-

Transfect the cells with the PKC-GFP plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for protein expression.

-

Replace the culture medium with live-cell imaging medium.

-

Mount the dish on the microscope stage equipped with a chamber to maintain temperature (37°C) and CO₂ levels.

-

Acquire baseline images of the cells, showing the predominantly cytosolic localization of the PKC-GFP fusion protein.

-

Add the test compound at the desired concentration to the cells.

-

Acquire a time-lapse series of images to monitor the translocation of the PKC-GFP from the cytosol to the plasma membrane or other cellular compartments.

-

Quantify the translocation by measuring the change in fluorescence intensity in the cytosol versus the membrane over time.

Conclusion

The total synthesis of this compound has paved the way for in-depth investigations into its structure-activity relationships. While a comprehensive SAR dataset for this compound itself is yet to be fully disclosed, the wealth of information from studies on other bryostatins and their simplified analogs provides a robust framework for understanding the key structural determinants of PKC binding and biological activity. The interplay between the recognition and spacer domains is crucial, with subtle modifications in the A- and B-rings capable of profoundly altering the biological response. Future studies focusing on systematic modifications of the this compound scaffold, guided by the principles and experimental protocols outlined in this guide, will be instrumental in developing novel PKC modulators with tailored therapeutic profiles for a range of diseases, from cancer to neurodegenerative disorders.

References

- 1. Total Synthesis of this compound via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Replacement of the Bryostatin A- and B-Pyran Rings With Phenyl Rings Leads to Loss of High Affinity Binding With PKC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Neristatin 1 Provides Critical Insight into Bryostatin 1 Structure–Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Design, Synthesis, and Evaluation of C7 Diversified Bryostatin Analogs Reveals a Hot Spot for PKC Affinity - PMC [pmc.ncbi.nlm.nih.gov]

Bryostatin 16: A Technical Guide to its Natural Source, Supply Limitations, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bryostatin 16, a complex macrolide lactone, has garnered significant interest within the scientific community for its potent biological activities, primarily as a modulator of Protein Kinase C (PKC). This technical guide provides an in-depth exploration of the natural origins of this compound, the profound limitations on its supply, and a detailed examination of its molecular mechanism of action. The information presented herein is intended to serve as a critical resource for researchers engaged in the study of bryostatins and for professionals involved in the development of novel therapeutics. The scarcity of this compound, derived from the marine bryozoan Bugula neritina, presents a formidable challenge to its clinical advancement. This document outlines the quantification of this scarcity, details the intricate processes of its extraction and purification, and illuminates the signaling pathways it modulates, thereby offering a comprehensive foundation for future research and development endeavors.

Natural Source and Supply Limitations

The Marine Bryozoan: Bugula neritina

The exclusive natural source of this compound is the marine invertebrate Bugula neritina, a colonial animal commonly known as a bryozoan or "moss animal".[1][2][3] This organism is globally distributed, inhabiting temperate and tropical waters where it is a common component of biofouling communities on a variety of submerged surfaces such as ship hulls, pier pilings, and rocks.[1][2][3] Bugula neritina forms branching, plant-like colonies that can reach several centimeters in height.[1][2][3]

Interestingly, compelling evidence suggests that the true producer of bryostatins is not the bryozoan itself, but a symbiotic bacterium, "Candidatus Endobugula sertula," that resides within the larvae of B. neritina.[4] This symbiotic relationship underscores the complexity of the natural production of these valuable compounds.

Quantitative Analysis of Supply Limitations

The primary obstacle to the widespread research and clinical application of this compound is its exceedingly low natural abundance. The extraction yields of bryostatins from Bugula neritina are notoriously poor, creating a significant supply bottleneck. While specific yield data for this compound is scarce, data for other bryostatins isolated from the same organism provide a stark illustration of this challenge.

| Bryostatin Analogue | Source Material | Yield (% of wet weight) | Reference |

| Bryostatin 1 | 14 tonnes of Bugula neritina | 0.00013% (18 g total) | [5] |

| Bryostatins (general) | Various Bugula neritina populations | 10-5 to 10-7 % | [6] |

| Bryostatin 10 | Bugula neritina (Gulf of Aomori, Japan) | 0.001% | [7] |

| This compound | Bugula neritina (Gulf of Dayawan, China) | Not Quantified | [2] |

The lack of quantifiable data for this compound from various geographic locations highlights a significant gap in the current understanding of its natural distribution and abundance. Furthermore, to date, there are no comprehensive studies providing global biomass estimates for Bugula neritina. The absence of this ecological data makes it challenging to fully assess the theoretical maximum yield of this compound from natural sources.

Demand and Current Research Applications

The demand for bryostatins is largely driven by their potent biological activities, particularly their ability to modulate Protein Kinase C (PKC), a family of enzymes crucial in cellular signaling. While much of the clinical research has focused on Bryostatin 1 for indications such as cancer and Alzheimer's disease, the unique properties of other analogues, including this compound, are of significant interest to the research community.[6][8][9] However, there is a notable lack of specific information regarding the current research and clinical demand for this compound itself. This is likely a direct consequence of its extreme scarcity. The high cost and limited availability impede its use in extensive preclinical and clinical investigations.

Experimental Protocols

Extraction and Purification of this compound from Bugula neritina

The isolation of this compound from its natural source is a multi-step, resource-intensive process that requires meticulous attention to detail to maximize the yield of this trace compound. The following is a generalized protocol based on methods reported for the extraction of various bryostatins.

Materials:

-

Wet or frozen Bugula neritina

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water (H2O)

-

Silica gel for column chromatography

-

Reversed-phase C18 silica gel for High-Performance Liquid Chromatography (HPLC)

-

Rotary evaporator

-

Freeze-dryer

-

HPLC system with a UV detector

Procedure:

-

Initial Extraction:

-

The collected Bugula neritina biomass is first preserved, typically by freezing or immersion in a solvent like methanol.

-

The preserved biomass is then homogenized and extracted exhaustively with a polar solvent such as methanol. This is often followed by a partition with a less polar solvent like dichloromethane to separate the crude extract from the aqueous phase.

-

-

Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to a series of solvent-solvent partitions to fractionate the components based on their polarity. A common scheme involves partitioning between hexane and aqueous methanol, followed by partitioning of the aqueous methanol fraction against ethyl acetate. The bryostatins typically partition into the more polar organic fractions.

-

-

Chromatographic Purification:

-

The bryostatin-enriched fraction is subjected to multiple rounds of column chromatography.

-

Initial separation is often performed on a silica gel column, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing bryostatins.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The semi-purified fractions are then subjected to reversed-phase HPLC for final purification.

-

A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.

-

Elution is monitored by a UV detector, and fractions corresponding to the this compound peak are collected.

-

Multiple HPLC runs may be necessary to obtain pure this compound.

-

-

Structure Elucidation:

-

The purified compound is identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through its interaction with the Protein Kinase C (PKC) family of serine/threonine kinases.[5][8] PKC isoforms play a central role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.

Modulation of Protein Kinase C (PKC)

Bryostatins, including this compound, are potent activators of PKC. They bind to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms, the same domain that binds the endogenous activator diacylglycerol (DAG).[3][10][11] However, the interaction of bryostatins with PKC is distinct from that of DAG, leading to a unique pattern of downstream signaling events. While specific isoform binding affinities for this compound have not been extensively characterized, studies on bryostatin analogues suggest a degree of isoform selectivity.[7][11]

Downstream Signaling Cascade

The activation of PKC by this compound initiates a cascade of downstream signaling events. One of the key pathways implicated in the cellular response to bryostatins is the Ras/Raf/MEK/ERK pathway.

In certain cell types, such as B-cell chronic lymphocytic leukemia (B-CLL) cells, bryostatin treatment leads to the PKC-dependent activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[12] This activation is associated with cellular differentiation and, paradoxically, resistance to apoptosis.

The anti-apoptotic effects are, at least in part, mediated by the upregulation of the anti-apoptotic protein Mcl-1 and the phosphorylation of another key anti-apoptotic protein, Bcl-2.[12] The precise molecular links between PKC activation by this compound and the modulation of these downstream effectors are still under active investigation.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Proposed signaling pathway of this compound.

Alternative Supply Strategies

The severe limitations of sourcing this compound from its natural environment have spurred significant research into alternative production methods.

Total Chemical Synthesis

The complex structure of this compound has made its total chemical synthesis a formidable challenge for organic chemists. While several successful total syntheses have been reported, they typically involve a large number of intricate steps, leading to low overall yields and high production costs.[1][5][13][14] Consequently, total synthesis is not currently a commercially viable option for the large-scale production of this compound. However, these synthetic routes are invaluable for the creation of simplified, more accessible analogues, which can be used to probe the structure-activity relationships of the bryostatin family.

Aquaculture of Bugula neritina

Aquaculture of Bugula neritina represents a potentially sustainable and scalable alternative to wild harvesting.[6] By cultivating the bryozoan in controlled environments, it may be possible to optimize growth conditions and bryostatin production. Early-stage research in this area has shown promise, but further development is required to make aquaculture a reliable and cost-effective source of this compound.

Biotechnological Approaches

The discovery that a bacterial symbiont is the likely producer of bryostatins opens up exciting possibilities for biotechnological production.[4] Efforts are underway to culture "Candidatus Endobugula sertula" in the laboratory and to identify and clone the bryostatin biosynthetic gene cluster. If successful, these genes could be expressed in a heterologous host, such as E. coli or yeast, to enable large-scale, fermentative production of this compound and other analogues.

Conclusion and Future Outlook

This compound remains a molecule of significant scientific and therapeutic interest. Its potent and nuanced modulation of the PKC signaling pathway holds promise for the treatment of a range of diseases. However, the profound challenge of its supply, stemming from its minute concentration in its natural source, Bugula neritina, has severely hampered its clinical development.

This technical guide has provided a comprehensive overview of the current state of knowledge regarding the natural source, supply limitations, and mechanism of action of this compound. The data clearly indicates that reliance on wild harvesting is unsustainable. The future of this compound as a therapeutic agent will depend on the successful development of alternative supply strategies. Total synthesis, while currently impractical for bulk production, provides a vital platform for the generation of novel analogues with potentially improved therapeutic profiles. Aquaculture and, more promisingly, biotechnological approaches based on the symbiotic producer, offer the most viable long-term solutions to the supply problem.

Continued research into the ecology of Bugula neritina, the specifics of the this compound biosynthetic pathway in its symbiont, and the detailed molecular interactions of this compound with its cellular targets will be crucial for unlocking the full therapeutic potential of this remarkable natural product.

Workflow Diagrams

Caption: Comparison of supply chain workflows for this compound.

Caption: Logical relationship of supply and demand for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [Identification of bryostatins in Bugula neritina extracts by high performance liquid chromatography and Q-Tof mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for the Biosynthesis of Bryostatins by the Bacterial Symbiont “Candidatus Endobugula sertula” of the Bryozoan Bugula neritina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of this compound via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective binding of bryostatin analogues to the cysteine rich domains of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Total synthesis of this compound using atom-economical and chemoselective approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Total Synthesis of this compound by Trost [organic-chemistry.org]

The Intricate Path to a Marine Marvel: A Technical Guide to the Total Synthesis of Bryostatin 16

For Researchers, Scientists, and Drug Development Professionals

Bryostatin 16, a member of the bryostatin family of macrolides isolated from the marine bryozoan Bugula neritina, has garnered significant attention for its potent biological activities, including anti-cancer and memory-enhancing properties. However, its scarcity in nature, with only 18 grams obtainable from 14 tonnes of the organism, necessitates a robust and efficient synthetic route to enable further research and potential therapeutic applications. This technical guide provides an in-depth analysis of the total synthesis of this compound, with a primary focus on the seminal work by the Trost group, which remains the only completed total synthesis to date. We will delve into the formidable challenges posed by its complex architecture and the innovative strategies employed to overcome them, supported by detailed experimental protocols and quantitative data.

The formidable Challenge: Unraveling the Complexity of this compound

The molecular structure of this compound presents a daunting synthetic challenge, characterized by:

-

A 26-membered macrolactone core.

-

Three heavily substituted polyhydropyran rings (A, B, and C).

-

Numerous stereogenic centers requiring precise control.

-

Two acid- and base-sensitive exo-cyclic unsaturated esters .

-

A sterically congested C16-C17 trans-olefin .

These features demand a highly strategic and chemoselective synthetic approach to achieve the target molecule in a viable yield. A major hurdle in earlier synthetic efforts towards other bryostatins was the late-stage installation of the C16-C17 olefin and the inherent instability of the C-ring under acidic conditions.

The Trost Synthesis: A Convergent and Atom-Economical Approach

The total synthesis of this compound accomplished by the Trost group stands as a landmark achievement in natural product synthesis.[1][2][3][4] Their strategy is distinguished by its convergency and the application of several novel, atom-economical transition-metal-catalyzed reactions to construct the key structural motifs. The synthesis was achieved in 26 steps for the longest linear sequence and 39 total steps.[1][2][5][6]

A key strategic decision was the late-stage formation of the acid-sensitive C-ring, thereby circumventing potential degradation in earlier steps. The synthesis can be conceptually divided into the preparation of two key fragments, which are then coupled and elaborated to the final product.

Key Strategic Transformations:

-

B-Ring Formation: A tandem Ruthenium-catalyzed alkene-alkyne coupling followed by a Michael addition was employed to construct the B-ring.[1]

-

A-Ring Formation: An acid-catalyzed one-pot cascade reaction was utilized to form the A-ring.[1]

-

Macrocyclization: A novel Palladium-catalyzed alkyne-alkyne coupling reaction was developed for the crucial macrocyclization step.[1][2]

-

C-Ring Formation: A Gold-catalyzed 6-endo-dig cyclization of a constrained alkynyl alcohol intermediate successfully formed the dihydropyran C-ring.[1][2]

The convergence of the synthetic route is depicted in the workflow diagram below.